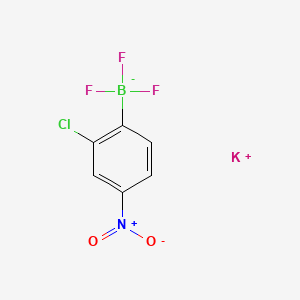
Potassium (2-chloro-4-nitrophenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2-chloro-4-nitrophenyl)trifluoroboranuide is a member of the potassium organotrifluoroborate family. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-chloro-4-nitrophenyl)trifluoroboranuide typically involves the reaction of 2-chloro-4-nitrophenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including potassium (2-chloro-4-nitrophenyl)trifluoroboranuide, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and filtration systems to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-chloro-4-nitrophenyl)trifluoroboranuide undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro and chloro groups, which activate the aromatic ring towards nucleophilic attack.
Cross-coupling reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Strong nucleophiles such as hydroxide or alkoxide ions are used under basic conditions.
Cross-coupling reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products
Nucleophilic substitution: The major products are substituted aromatic compounds where the nitro or chloro group is replaced by the nucleophile.
Cross-coupling reactions: The major products are biaryl compounds formed by the coupling of the aromatic ring with another aromatic or aliphatic group.
Scientific Research Applications
Potassium (2-chloro-4-nitrophenyl)trifluoroboranuide has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of potassium (2-chloro-4-nitrophenyl)trifluoroboranuide in cross-coupling reactions involves the following steps:
Oxidative addition: The palladium catalyst undergoes oxidative addition with the electrophilic partner.
Transmetalation: The trifluoroborate group transfers the nucleophilic aromatic group to the palladium center.
Reductive elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- Potassium (4-chloro-3-nitrophenyl)trifluoroborate
- Potassium (2-chloro-5-nitrophenyl)trifluoroborate
Uniqueness
Potassium (2-chloro-4-nitrophenyl)trifluoroboranuide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both chloro and nitro groups provides a balance of electron-withdrawing effects, making it a versatile reagent in various synthetic applications .
Properties
Molecular Formula |
C6H3BClF3KNO2 |
|---|---|
Molecular Weight |
263.45 g/mol |
IUPAC Name |
potassium;(2-chloro-4-nitrophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BClF3NO2.K/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11;/h1-3H;/q-1;+1 |
InChI Key |
UHUWJGIOBIDDQP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)[N+](=O)[O-])Cl)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



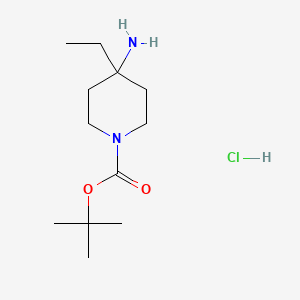

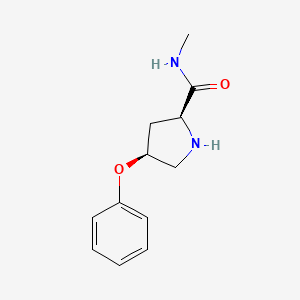
![4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B13481414.png)
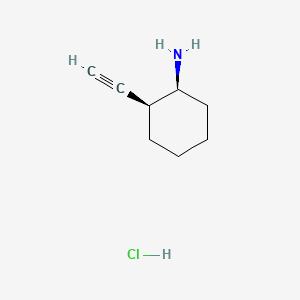

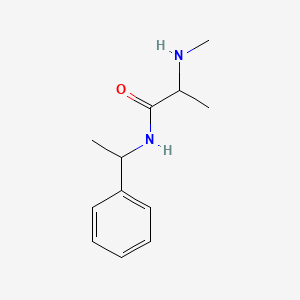

![1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13481449.png)

![3-ethynyl-N-[(quinolin-2-yl)methyl]aniline](/img/structure/B13481453.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid](/img/structure/B13481461.png)
